cystatin beta
Description
Overview of the Cystatin Superfamily Classification and Characteristics
The cystatin superfamily is a broad group of proteins that act as inhibitors of cysteine proteases. ebi.ac.ukjcancer.org These proteins are evolutionarily related and are found in a wide array of organisms. scielo.br The classification of cystatins into different types is primarily based on their amino acid sequence similarities, molecular weight, the presence or absence of disulfide bonds, and their subcellular locations. scielo.br
| Feature | Type 1 Cystatins (Stefins) | Type 2 Cystatins | Type 3 Cystatins (Kininogens) |
| Examples | Cystatin A, Cystatin B | Cystatin C, D, E/M, F, G, S, SA, SN | High and low molecular weight kininogens |
| Cellular Location | Intracellular (cytosolic) | Extracellular (secreted) | Intravascular (plasma) |
| Molecular Weight | ~11 kDa | ~13-24 kDa | 60-120 kDa |
| Disulfide Bonds | Absent | Present (two) | Present (multiple) |
| Carbohydrate Groups | Absent | Can be glycosylated | Glycosylated |
| Structure | Single polypeptide chain (~100 amino acids) | Single polypeptide chain (~115-120 amino acids) with a signal peptide | Multidomain proteins with three cystatin-like domains |
Type 1 cystatins, also known as stefins, are primarily intracellular proteins found in the cytosol of many cell types. ebi.ac.ukwikipedia.org They are characterized by their relatively low molecular weight of about 11 kDa and are composed of a single polypeptide chain of approximately 100 amino acid residues. scielo.brarchivesofmedicalscience.com A key distinguishing feature of stefins is the absence of disulfide bonds and carbohydrate side chains. wikipedia.orgarchivesofmedicalscience.com Cystatin A and Cystatin B are prominent members of this group. nih.gov Cystatin A was first identified in human polymorphonuclear granulocytes, while Cystatin B was discovered in the human liver. nih.gov Both are potent inhibitors of proteases like papain and cathepsins L, S, and H, and they also inhibit cathepsin B, albeit with a lower affinity. nih.govprospecbio.com
Type 2 cystatins are typically secreted, extracellular proteins. ebi.ac.ukwikipedia.org They are synthesized with a signal peptide and have a molecular mass ranging from 13 to 24 kDa. scielo.brnih.gov These proteins contain approximately 115 to 120 amino acid residues and are characterized by the presence of two conserved disulfide bonds near their carboxyl-terminus. scielo.brarchivesofmedicalscience.com Some members of this family, such as cystatin E/M and F, can also be glycosylated. jcancer.org The type 2 subfamily is the largest and includes members like cystatin C, D, E/M, F, G, S, SA, and SN. archivesofmedicalscience.comnih.gov Cystatin C, for instance, is found in various human tissues and body fluids and is a strong inhibitor of papain-like proteases. jcancer.org
Type 3 cystatins, known as kininogens, are large, multifunctional plasma proteins. jcancer.orgscielo.br With molecular weights ranging from 60 to 120 kDa, they are the most complex molecules in the cystatin superfamily. scielo.br Kininogens are characterized by having three tandem cystatin-like domains, which are structurally related to type 2 cystatins. jcancer.orgscielo.br These proteins are glycosylated, contain additional disulfide bonds, and are secreted into the bloodstream where they play a role in processes like blood coagulation. scielo.br There are high-molecular-mass (HMW) and low-molecular-mass (LMW) kininogens found in various mammals. ebi.ac.ukwikipedia.org
Type 2 Cystatins (e.g., Cystatin C, D, E/M, F, G, S, SA, SN)
Specific Characteristics of Cystatin Beta (CSTB)
Cystatin B, encoded by the CSTB gene, is a well-characterized member of the type 1 cystatin family. wikipedia.orgmdpi.com It functions as an intracellular inhibitor of thiol proteases. abclonal.comprospecbio.com
Cystatin B is a small protein with a molecular weight of approximately 11 kDa, consisting of 98 amino acids. mdpi.comrcsb.org Like other members of the cystatin superfamily, it possesses a conserved fold characterized by a five-stranded anti-parallel β-sheet that wraps around a central α-helix. ebi.ac.ukwikipedia.orgmdpi.com This specific three-dimensional structure is crucial for its inhibitory activity against cysteine proteases. plos.org In vitro, cystatin B can form dimers and larger oligomers, a process which can be sensitive to the cellular redox environment. prospecbio.comunibo.it
As a type 1 cystatin, cystatin B is predominantly an intracellular protein. abclonal.complos.org It is found mainly in the cytoplasm and nucleus of cells. abclonal.comresearchgate.net One of its key roles is to protect the cell from proteases that may leak from lysosomes. abclonal.comwikipedia.org Research indicates that cystatin B has a ubiquitous tissue distribution, meaning it is present in virtually all cells and organs, although its expression levels can vary. nih.gov For example, it is found in the brain, liver, kidney, and muscle. mdpi.comnih.gov Depending on the cell's differentiation state, its localization can shift between the cytoplasm, nucleus, lysosomes, and even mitochondria. researchgate.net It can also be secreted into the extracellular matrix under certain conditions. researchgate.net
Properties
CAS No. |
132848-18-1 |
|---|---|
Molecular Formula |
C22H30O6Si |
Synonyms |
cystatin beta |
Origin of Product |
United States |
Molecular Mechanisms and Biological Functions of Cystatin Beta
Role as an Endogenous Cysteine Protease Inhibitor
The primary and most well-characterized function of cystatin beta is its role as a competitive, reversible, and tight-binding inhibitor of papain-like cysteine proteases. jcancer.orgebi.ac.uknih.gov This inhibitory activity is essential for controlling intracellular proteolysis and preventing cellular damage that could result from the inappropriate activity of these enzymes, particularly those that leak from lysosomes. biovendor.comfrontiersin.org
Specificity Towards Cathepsins
This compound exhibits broad specificity, inhibiting a range of papain-family cysteine proteases, including several members of the cathepsin family. knu.edu.afasm.org It is a potent inhibitor of cathepsin L and cathepsin H, and it also demonstrates inhibitory activity against cathepsin B and cathepsin S. asm.orgarchivesofmedicalscience.comspandidos-publications.com The interaction between this compound and these cathepsins is a key mechanism for regulating their proteolytic activity within the cell. nih.govnih.gov
Mechanism of Protease Binding and Inhibition
The inhibitory mechanism of this compound involves a direct and reversible interaction with the active site of its target cysteine proteases. ebi.ac.uknih.gov This binding is mediated by a conserved tripartite wedge-shaped edge on the this compound molecule. ebi.ac.ukplos.org This wedge consists of three key regions:
The N-terminal trunk: This segment makes crucial contacts within the active site of the protease. plos.org
The first hairpin loop: This loop contains a highly conserved QxVxG motif that is essential for the inhibitory activity. nih.govplos.org
The second hairpin loop: This loop also contributes to the binding interface. plos.org
These three regions collectively insert into the active site cleft of the target protease, physically blocking substrate access and thereby inhibiting its enzymatic activity. ebi.ac.uk The interaction is primarily driven by van der Waals forces and electrostatic interactions. plos.org
Protease-Independent Functions of this compound
In addition to its role as a protease inhibitor, emerging evidence suggests that this compound also possesses functions that are independent of its ability to inhibit cathepsins. nih.gov These non-canonical roles highlight the multifaceted nature of this protein in cellular regulation.
Regulation of Cellular Processes
This compound has been implicated in the regulation of fundamental cellular processes, including proliferation, differentiation, and cell cycle progression. nih.gov
Studies have shown that this compound can influence cell proliferation and differentiation in a context-dependent manner. nih.gov For instance, in some cancer cell lines, overexpression of this compound has been shown to inhibit cell proliferation. frontiersin.org Conversely, in the developing brain, physiological levels of this compound are essential for proper cell proliferation. nih.gov Lower levels of functional this compound can lead to a reduction in progenitor cell proliferation and premature differentiation. nih.gov Furthermore, this compound has been linked to the regulation of the epithelial proliferation-differentiation program in oral squamous cell carcinoma. frontiersin.org
This compound's nuclear localization has prompted investigations into its role in cell cycle regulation. nih.gov It has been demonstrated that this compound can influence cell cycle progression. knu.edu.afnih.gov For example, in certain cell types, the overexpression of this compound can lead to a delay in cell cycle progression. nih.gov This regulatory effect appears to be linked to its ability to modulate the proteolytic activity of nuclear cathepsins, which can in turn affect the levels of key cell cycle regulators. nih.gov
Compound and Gene Table
| Name | Type | Full Name |
| This compound | Protein | Cystatin B |
| Stefin B | Protein | Stefin B |
| Cathepsin B | Protein | Cathepsin B |
| Cathepsin H | Protein | Cathepsin H |
| Cathepsin L | Protein | Cathepsin L |
| Cathepsin S | Protein | Cathepsin S |
| CSTB | Gene | Cystatin B (gene) |
Cell Proliferation and Differentiation
Modulation of Apoptosis Pathways
This compound (also known as stefin B) is an intracellular inhibitor of cysteine proteases that has been implicated in the regulation of apoptosis, or programmed cell death. Its role is complex, with studies indicating both pro- and anti-apoptotic functions depending on the cellular context and the specific apoptotic stimulus.
Influence on TNF-Related Apoptosis-Inducing Ligand (TRAIL)-Induced Apoptosis
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that can trigger apoptosis in various cell types, particularly in cancer cells. Research has identified this compound as an endogenous inhibitor of TRAIL-induced apoptosis. nih.gov In melanoma cells, for instance, the deficiency of this compound leads to an increased sensitivity to apoptosis initiated by TRAIL. nih.govresearchgate.net This sensitization is associated with enhanced activation of the mitochondrial apoptotic pathway. researchgate.net
The mechanism by which this compound inhibits TRAIL-induced apoptosis appears to be linked to its ability to protect c-FLIP (cellular FLICE-like inhibitory protein) from degradation by the E3 ligase Itch. nih.gov By preventing the degradation of c-FLIP, an anti-apoptotic protein, this compound helps to block the apoptotic signaling cascade initiated by TRAIL. researchgate.net Conversely, when this compound is inhibited, c-FLIP levels decrease, leading to increased activation of caspase-8 and subsequent apoptosis. nih.gov The importance of cathepsin B in the TRAIL-induced apoptosis pathway has also been highlighted, with its inhibition showing a similar effect to the presence of cystatins. imrpress.com
Interaction with Caspase Cascades
Caspases are a family of proteases that are central to the execution of apoptosis. merckmillipore.com They exist as inactive precursors and are activated in a cascade in response to pro-apoptotic signals. merckmillipore.com This cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net
This compound deficiency has been shown to enhance the activation of caspase-8 and caspase-9 following TRAIL treatment in melanoma cells. researchgate.net Caspase-8 is a key initiator caspase in the extrinsic pathway, while caspase-9 is the primary initiator caspase in the intrinsic pathway. The activation of both suggests that this compound can influence both major apoptotic routes. researchgate.net Furthermore, the use of a specific caspase-8 inhibitor has been shown to block TRAIL-induced apoptosis in this compound-deficient cells, confirming the critical role of this caspase in the process. researchgate.net
Studies in astrocytoma cells have also demonstrated that increased nuclear expression of stefin B (this compound) can delay the activation of caspases induced by staurosporine, a protein kinase C inhibitor. frontiersin.org This suggests that the subcellular localization of this compound may also play a role in its modulation of caspase-dependent apoptosis.
Influence on Intracellular Signaling Pathways
Association with TGF-β Signaling Pathway Dysregulation
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is often implicated in diseases like cancer. dovepress.com This pathway can be activated by various ligands, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene transcription. dovepress.com
Research indicates a link between this compound and the TGF-β signaling pathway. In ovarian cancer, for example, the expression of this compound has been found to be regulated by TGF-β1. nih.govresearchgate.net Treatment of ovarian cancer cells with TGF-β1 resulted in a decrease in both the mRNA and protein levels of this compound. nih.govresearchgate.net This effect was reversed by an inhibitor of the TGF-β type I receptor, confirming the involvement of this signaling pathway. nih.govresearchgate.net These findings suggest that the dysregulation of the TGF-β pathway can lead to altered this compound expression, which may contribute to tumor progression. nih.gov
Modulation of Oxidative Stress Response
This compound plays a significant role in protecting cells from oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.comnih.gov In neurons, this compound expression is induced in response to oxidative stress, and this upregulation is crucial for preventing cellular damage and death. mdpi.comresearchgate.net The transcription factor Sp1 is involved in this process, binding to the this compound promoter to enhance its expression during oxidative stress. mdpi.comresearchgate.net
Knockdown of this compound in neurons has been shown to increase their susceptibility to cell death induced by oxidative stressors like hydrogen peroxide and high concentrations of glutamate. nih.gov This suggests a protective role for this compound in maintaining redox homeostasis. nih.gov The dysregulation of the this compound-cathepsin B signaling pathway is thought to be a key mechanism that connects oxidative stress to neuronal degeneration. researchgate.net
Involvement in Mitochondrial Function Regulation
Mitochondria are central to cellular energy production and are also key regulators of apoptosis. mdpi.com this compound has been shown to be involved in the regulation of mitochondrial function. mdpi.com In cystatin B-deficient mice, increased oxidative stress leads to the destabilization of the mitochondrial membrane potential. mdpi.com
Studies have shown that a deficiency in this compound can enhance TRAIL-induced mitochondrial apoptotic events. researchgate.net This includes a reduction in the mitochondrial membrane potential and an increased release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. researchgate.net Furthermore, quantitative proteomic analysis of cerebellar synaptosomes from preclinical cystatin B-deficient mice revealed changes in the abundance of proteins associated with mitochondrial function and ROS production, further supporting a role for this compound in maintaining mitochondrial homeostasis. frontiersin.org
Protein-Protein Interactions Beyond Protease Inhibition
While this compound is well-established as an inhibitor of cysteine proteases, a growing body of research indicates its involvement in a variety of cellular processes through protein-protein interactions that are independent of its protease inhibitory function. frontiersin.orgatlasgeneticsoncology.org These interactions suggest that this compound may act as a scaffolding protein or a modulator of protein complex formation, particularly within the central nervous system. frontiersin.org
Formation of Tissue-Specific Multiprotein Complexes
Evidence strongly suggests that this compound participates in the formation of multiprotein complexes with tissue-specific functions, most notably in the cerebellum. oup.comoup.com Studies have identified a complex in the rat cerebellum where this compound co-immunoprecipitates with several cytoplasmic proteins involved in regulating cytoskeletal functions. mdpi.comjcancer.org This complex is notably absent in the brain hemispheres, indicating a specific role in cerebellar physiology. oup.comoup.com The formation of these complexes is thought to be crucial for processes such as cellular growth, proliferation, and differentiation. nih.govexplorationpub.com The disruption of these interactions is hypothesized to contribute to the pathology of certain neurodegenerative diseases, such as progressive myoclonus epilepsy (EPM1). atlasgeneticsoncology.orgoup.com In human saliva, this compound has also been found to be part of a multi-protein complex involving 82 interactors, many of which are involved in modulating the cytoskeleton. mdpi.com
Interactions with Cytoskeletal Proteins (e.g., β-spectrin, Neurofilament Light Chain (NF-L))
This compound has been shown to directly interact with key components of the neuronal cytoskeleton, including β-spectrin and the neurofilament light chain (NF-L). frontiersin.orgoup.com β-spectrin is a cytoskeletal protein that forms part of the membrane skeleton, while NF-L is a subunit of intermediate filaments that are critical for maintaining neuronal cytoarchitecture. oup.comnih.gov Two-hybrid studies and co-immunoprecipitation experiments have confirmed these interactions, revealing that this compound is part of a complex with these cytoskeletal proteins in the cerebellum. oup.comnih.gov This interaction suggests a role for this compound in the regulation of cytoskeletal dynamics and organization. frontiersin.orgexplorationpub.com The co-localization of this compound with β-spectrin and NF-L in Purkinje cells and Bergmann glia further supports their collaborative role in cerebellar development and differentiation. nih.gov
Direct Interaction with Superoxide (B77818) Dismutase 1 (SOD1)
This compound has been found to directly interact with Superoxide Dismutase 1 (SOD1), an essential enzyme in the antioxidant defense system that detoxifies superoxide radicals. frontiersin.orgnih.gov This interaction has been demonstrated in human neuroblastoma cell lines and mouse-immortalized motoneurons. nih.govnih.gov The binding of this compound to SOD1 suggests a potential role in modulating the cellular response to oxidative stress. frontiersin.orgnih.gov Interestingly, the interaction appears to be independent of the cysteine residues in this compound that are involved in aggregate formation, indicating a specific binding mechanism. nih.gov This interaction may be relevant in the context of neurodegenerative diseases where both oxidative stress and protein aggregation are contributing factors. frontiersin.orgnih.gov
Table 1: Summary of this compound Protein-Protein Interactions Beyond Protease Inhibition
| Interacting Protein | Cellular Location of Interaction | Experimental Evidence | Proposed Function of Interaction |
|---|---|---|---|
| β-spectrin | Cerebellum | Co-immunoprecipitation, Two-hybrid studies | Regulation of cytoskeletal dynamics and organization |
| Neurofilament Light Chain (NF-L) | Cerebellum | Co-immunoprecipitation, Two-hybrid studies | Maintenance of neuronal cytoarchitecture |
| Receptor for Activated C Kinase 1 (RACK-1) | Cerebellum | Co-immunoprecipitation | Guidance of cerebellar cell development and differentiation |
| Superoxide Dismutase 1 (SOD1) | Cytoplasm | Co-immunoprecipitation, In vitro binding assays | Modulation of cellular response to oxidative stress |
Post-Translational Modifications and Functional Implications
The function of this compound can be modulated by post-translational modifications, which can alter its inhibitory activity and its propensity to form different structural conformations. These modifications play a crucial role in regulating the protein's biological functions under various physiological and pathological conditions.
Glutathionylation and Disulfide Bond Formation
This compound can undergo glutathionylation, a process where a glutathione (B108866) molecule is added to a cysteine residue, forming a mixed disulfide. nih.govnih.gov Specifically, the cysteine residue at the third position of the N-terminus of this compound can react with glutathione. nih.gov This modification, along with the formation of intermolecular disulfide bonds between two this compound molecules (dimerization), results in an inactive form of the inhibitor. nih.govnih.gov The formation of these disulfide-linked dimers and glutathionylated forms is reversible and regulated by the cellular redox environment, particularly the ratio of reduced to oxidized glutathione. nih.govnih.gov Under reducing conditions, the active monomeric form of this compound can be regenerated. nih.gov This redox-dependent regulation of this compound's inhibitory activity suggests a mechanism by which cellular redox status can influence the activity of cathepsins. nih.gov
Table 2: Post-Translational Modifications of this compound
| Modification | Description | Functional Implication |
|---|---|---|
| Glutathionylation | Covalent attachment of a glutathione molecule to the Cys3 residue. | Inactivation of protease inhibitory activity. |
| Disulfide Bond Formation | Formation of an intermolecular disulfide bridge between the Cys3 residues of two this compound molecules, leading to dimerization. | Inactivation of protease inhibitory activity. |
Dimerization and Aggregation Propensity
This compound, like other members of the cystatin superfamily such as human cystatin C, exhibits a notable propensity to form dimers and higher-order aggregates, including amyloid fibrils. This process is not merely a random clumping of proteins but a structured molecular event with significant functional implications. The primary mechanism underlying this transformation is known as three-dimensional (3D) domain swapping. embopress.orglu.se
Under physiological conditions, cystatins exist as stable monomers. However, factors such as elevated temperature, low pH, high protein concentration, or specific genetic mutations can destabilize this monomeric state. embopress.orglu.searchivesofmedicalscience.com This destabilization can lead to the partial unfolding of the protein, creating an "open" monomeric intermediate that is primed for dimerization. lu.se
The domain-swapping mechanism involves the exchange of a structural subdomain between two identical protein monomers. lu.se In cystatins, the N-terminal segment—comprising the first β-strand, the central α-helix, and the second β-strand—of one monomer swaps with the identical segment from another monomer. embopress.orgnih.gov The hinge for this movement is a flexible loop (Loop L1) that, in the monomer, is crucial for inhibiting target proteases. lu.senih.gov Upon dimerization, this loop unfolds and becomes integrated into a new, extended β-sheet that connects the two monomers, effectively creating a stable, intertwined dimer. embopress.orglu.se
This structural rearrangement has profound functional consequences. The incorporation of the L1 loop into the dimer interface destroys the binding site for papain-like cysteine proteases, rendering the domain-swapped dimer inactive as an inhibitor for that class of enzymes. embopress.orgnih.gov
While domain swapping is a confirmed mechanism for dimerization, its role in the formation of larger amyloid fibrils is more complex. It has been proposed that a "propagated" or open-ended version of domain swapping could be the mechanism by which dimers assemble into long, stable fibrils. lu.senih.gov However, this hypothesis has been challenged by findings that certain cystatin mutants, which are stabilized against domain swapping, can still readily form amyloid fibrils, suggesting that alternative aggregation pathways exist. nih.gov
Research has demonstrated that under certain conditions, such as prolonged incubation at 37°C with agitation, cystatin C can form oligomeric and short fibrillary aggregates. mdpi.comnih.gov The L68Q mutation in human cystatin C, linked to the fatal condition hereditary cystatin C amyloid angiopathy (HCCAA), dramatically accelerates this aggregation process by destabilizing the monomeric fold. lu.senih.govmdpi.com
The aggregation of cystatin C alters its biological functions significantly. Studies show that while the monomeric form can inhibit the aggregation of amyloid-beta (Aβ) peptides associated with Alzheimer's disease, the aggregated form of cystatin C loses this protective capability. mdpi.comfrontiersin.org Furthermore, aggregated cystatin C exhibits increased cellular toxicity compared to its monomeric counterpart. mdpi.comnih.gov
Research Findings on the Functional Impact of Cystatin Aggregation
The table below summarizes key research findings on the functional changes that occur when cystatin C transitions from its monomeric to its aggregated state.
| Form of Cystatin | Inducing Condition | Effect on Cathepsin B Inhibition | Effect on Aβ Fibril Formation | Effect on Cell Viability | Source |
|---|---|---|---|---|---|
| Monomeric | Physiological | Inhibits activity dose-dependently at pH 5.5 and 7.4. | Inhibits Aβ fibril formation. mdpi.comfrontiersin.org | No significant toxic effect on cultured astrocyte cells. mdpi.com | mdpi.com |
| Aggregated | Incubation at 37°C with agitation or 80°C. mdpi.com | Inhibition is significantly decreased at pH 5.5 and almost completely lost at pH 7.4. mdpi.comnih.gov | Does not inhibit Aβ fibril formation; may slightly increase it. mdpi.comnih.gov | Dose-dependently decreases the viability of cultured astrocyte cells (increased toxicity). mdpi.comnih.gov | mdpi.comnih.gov |
Cystatin Beta in Pathophysiological Processes
Involvement in Neurodegenerative Conditions
Mutations in the CSTB gene are the underlying cause of Progressive Myoclonic Epilepsy Type 1 (EPM1), an autosomal recessive neurodegenerative disorder. nih.govfrontiersin.orgnih.gov This condition is characterized by stimulus-sensitive myoclonus, tonic-clonic seizures, and progressive ataxia. frontiersin.orgchildrenshospital.org The study of CSTB's role in EPM1 has provided crucial insights into its function in maintaining neuronal health. Furthermore, research has explored the association of cystatin beta with other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), indicating a broader role for this protein in neuronal integrity.
Progressive Myoclonic Epilepsy Type 1 (EPM1) Pathogenesis
EPM1, also known as Unverricht-Lundborg disease, is a rare inherited epilepsy. nih.govnih.gov The pathogenesis of EPM1 is directly linked to the loss of function of the CSTB protein. tandfonline.com This deficiency leads to a cascade of cellular and molecular events that result in the characteristic neurological symptoms of the disease.
The majority of EPM1 cases are caused by an unstable expansion of a dodecamer repeat in the promoter region of the CSTB gene. tandfonline.comnih.govkarger.com This expansion leads to a significant reduction in CSTB mRNA and, consequently, decreased levels of the CSTB protein. tandfonline.comnih.govoup.com This reduction is not a complete absence but is typically 5-10% of normal levels. frontiersin.org Other, less common mutations include point mutations and deletions that also result in a loss of functional CSTB. karger.commedlink.com One of the primary mechanistic consequences of reduced CSTB is the dysregulation of its target proteases, particularly the lysosomal cathepsins. tandfonline.com This leads to inappropriate proteolytic activity within the cell. tandfonline.com
| Type of CSTB Gene Mutation | Consequence | References |
| Dodecamer repeat expansion in promoter | Reduced CSTB mRNA and protein levels. | tandfonline.comnih.govkarger.com |
| Point mutations (e.g., p.Gly4Arg, p.Gln71Pro) | Altered protein structure, loss of lysosomal association. | nih.gov |
| Nonsense mutation (e.g., p.Arg68X) | Rapid degradation of the truncated protein. | nih.gov |
| Frameshift mutation (e.g., p.Lys73fsX2) | Diffuse cytoplasmic and nuclear distribution of truncated protein. | nih.gov |
CSTB is known to associate with lysosomes, the primary digestive compartments of the cell. nih.gov Its role is to inhibit cathepsins that may leak from the lysosomes into the cytoplasm, preventing unwanted proteolysis. tandfonline.com In EPM1, the deficiency of CSTB leads to increased activity of several cathepsins, including cathepsin B, L, and S. tandfonline.comfrontiersin.org This increased proteolytic activity contributes to cellular damage. tandfonline.com Furthermore, studies have shown that CSTB deficiency sensitizes neurons to oxidative stress, a condition of impaired redox homeostasis that can lead to cellular damage. childrenshospital.orgnih.govjneurosci.org This sensitization is mediated, at least in part, by increased cathepsin B activity. childrenshospital.orgnih.govjneurosci.org Evidence of oxidative damage, such as increased lipid peroxidation and depletion of antioxidants, has been observed in the cerebellum of CSTB-deficient mice. childrenshospital.orgnih.gov
A significant pathological hallmark in mouse models of EPM1 is the progressive loss of cerebellar granule cells through apoptosis (programmed cell death). karger.comoup.comnih.gov This neuronal loss is a direct consequence of CSTB deficiency and is thought to be a major contributor to the ataxia seen in the disease. karger.comoup.com The increased activity of cathepsins, particularly cathepsins S and L, is believed to play a crucial role in mediating this apoptosis. tandfonline.com The anti-apoptotic function of CSTB appears to be essential for the survival of these specific neurons. oup.com
Recent research has highlighted the critical role of CSTB in the function of GABAergic inhibitory neurons. nih.gov In both EPM1 patients and mouse models, there is evidence of reduced GABAergic inhibition in the cortex. nih.govfrontiersin.org This impairment is linked to a loss of GABAergic neurons and altered GABAergic signaling, which likely contributes to the hyperexcitability that manifests as myoclonus and seizures. nih.gov Studies have shown that CSTB is involved in the migration and proliferation of interneurons, which are primarily GABAergic. embopress.org Low levels of functional CSTB result in reduced progenitor cell proliferation, premature differentiation, and decreased recruitment of interneurons. embopress.org
Impact on Cerebellar Granule Cell Apoptosis
Association with Amyotrophic Lateral Sclerosis (ALS) Models
While the primary focus of CSTB research has been on EPM1, there is emerging evidence suggesting a potential link to other neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS). ALS is a fatal disease characterized by the progressive degeneration of motor neurons. mdpi.com
Studies have reported altered levels of cystatins in ALS. Specifically, reduced levels of cystatin C, a related cysteine protease inhibitor, have been found in the cerebrospinal fluid (CSF) of ALS patients. tandfonline.comfrontiersin.org While the direct role of this compound in ALS is less clear, the broader family of cystatins appears to be involved in the disease process. Protein inclusions are a hallmark of ALS, and various proteins, including neurofilament proteins and SOD1, are found within these aggregates. mdpi.com Interestingly, research on EPM1 has shown that CSTB can interact with proteins like neurofilament light chain (NF-L), suggesting a potential for shared pathways. oup.comnih.gov
Formation of Aggregates and Association with Amyloid Constituents in Models
Cystatin C (CST3) plays a significant, yet complex, role in the pathology of amyloid-related neurodegenerative diseases like Alzheimer's disease and cerebral amyloid angiopathy (CAA). mdpi.com Its interaction with amyloid-beta (Aβ) is critically dependent on its aggregation state.
In its normal, monomeric form, Cystatin C exhibits neuroprotective properties. It binds directly to Aβ peptides and demonstrates a concentration-dependent inhibition of Aβ fibril and oligomer formation both in laboratory models and in vivo. nih.govarchivesofmedicalscience.commdpi.com Studies have confirmed a high-affinity binding between Cystatin C and Aβ, suggesting that endogenous Cystatin C may act as a carrier for soluble Aβ, preventing its aggregation into toxic plaques. archivesofmedicalscience.commdpi.com The extracellular addition of human Cystatin C has been shown to increase the survival of neuronal cells exposed to toxic forms of Aβ. nih.gov
However, this protective function is lost when Cystatin C itself forms aggregates. mdpi.comnih.gov Certain conditions or genetic mutations can make Cystatin C prone to aggregation, forming oligomers and even short fibrillary structures. archivesofmedicalscience.comnih.gov This aggregated form of Cystatin C is not only unable to inhibit the formation of Aβ fibrils but may even slightly promote it. mdpi.comnih.gov This transformation results in a toxic, loss-of-function phenotype, where the aggregated Cystatin C is more toxic to cells than its monomeric counterpart. nih.gov In cases of CAA with cerebral hemorrhage, Cystatin C is often found co-deposited with Aβ on vessel walls, indicating a pathological link between the aggregation of both proteins. mdpi.com
| Form of Cystatin C | Interaction with Amyloid-Beta (Aβ) | Effect on Neuronal Cells | Associated Disease State |
|---|---|---|---|
| Monomeric | Binds to Aβ, inhibiting fibril and oligomer formation. nih.govarchivesofmedicalscience.com | Protective; increases cell survival against Aβ toxicity. nih.gov | Physiological / Neuroprotective |
| Aggregated | Loses the ability to inhibit Aβ aggregation; may slightly increase it. mdpi.comnih.gov | Toxic; contributes to cellular degeneration. nih.gov | Pathological (e.g., Cerebral Amyloid Angiopathy) |
Implications in Neuroinflammatory Processes
Cystatin C is a key modulator of neuroinflammation, primarily through its regulation of cysteine cathepsins. mdpi.com In the brain, microglia can secrete these proteases into the extracellular space during inflammatory conditions. mdpi.com Cystatin C, which is present at high concentrations in the cerebrospinal fluid, acts to neutralize the activity of these cathepsins, thereby controlling the inflammatory environment. mdpi.com
An imbalance between Cystatin C and the expression of cysteine cathepsins can lead to the remodeling of vascular walls and unchecked neuroinflammation, which are common pathological processes in cerebral small vessel disease. ahajournals.org The dysregulation of Cystatin C's inhibitory function can thus alter neuroinflammatory conditions and contribute to neurodegeneration. mdpi.com Furthermore, Cystatin C is involved in inflammation by intervening in granulocyte functions like phagocytosis and chemotaxis. ahajournals.org Potential interactions between Cystatin C and inflammatory cytokines mediated by microglia can amplify neuroinflammatory events, creating a continuous inflammatory cycle that accompanies pathogenesis in the vascular endothelium. ahajournals.org
Contributions to Cancer Pathogenesis and Progression
Cystatins play a pivotal role in cancer, largely through their primary function as inhibitors of cysteine cathepsins. mdpi.comfrontiersin.org Cathepsins are frequently overexpressed in malignant tissues and are deeply involved in multiple stages of tumor progression, including tumor growth, angiogenesis, invasion, and metastasis. frontiersin.orgnih.gov By controlling the aberrant activity of these proteases, cystatins can significantly influence cancer outcomes. frontiersin.org
Dual Role in Tumor Development (e.g., pro-tumorigenic vs. anti-tumorigenic mechanisms)
The role of cystatins in tumor development is complex and often appears contradictory, exhibiting both anti-tumorigenic and pro-tumorigenic functions depending on the specific cystatin, cancer type, and biological context. mdpi.com
Anti-tumorigenic Mechanisms: The primary anti-tumor function of cystatins stems from their inhibition of cathepsins. By inhibiting cathepsin B, for example, Cystatin C acts as a suppressor of cell migration, thereby inhibiting tumor invasion and metastasis. mdpi.comnih.gov Beyond protease inhibition, some cystatins have other anti-cancer functions. Cystatin C can directly antagonize the pro-oncogenic Transforming Growth Factor Beta (TGF-β) signaling pathway, which is a cathepsin-independent mechanism. mdpi.comaacrjournals.org Similarly, Cystatin A has been identified as a tumor suppressor in lung cancer. nih.gov
Pro-tumorigenic Mechanisms: Conversely, elevated levels of certain cystatins are sometimes associated with poor prognosis and increased tumorigenicity. imrpress.com For instance, high levels of Cystatin C have been found in tumor tissues of ovarian and colon cancer, correlating with a worse prognosis. mdpi.com One proposed mechanism is that cystatins can inhibit apoptosis that would otherwise be promoted by cathepsins. mdpi.com In certain breast cancer models, the absence of Cystatin C led to smaller tumors, suggesting a pro-tumorigenic role in that specific context. oncotarget.com Furthermore, Cystatin B (CSTB) is often highly expressed in cancers like intrahepatic cholangiocarcinoma and pancreatic ductal adenocarcinoma, where it functions as a tumor-promoting factor. mdpi.com
| Role | Mechanism | Cystatin Example | Cancer Model |
|---|---|---|---|
| Anti-tumorigenic | Inhibition of cathepsins, reducing migration and invasion. mdpi.comnih.gov | Cystatin C | Breast Cancer, Leukemia mdpi.com |
| Inhibition of TGF-β signaling pathway. mdpi.comaacrjournals.org | Cystatin C | Fibrosarcoma aacrjournals.org | |
| Pro-tumorigenic | Inhibition of cathepsin-mediated apoptosis. mdpi.com | Cystatin C | Ovarian, Colon Cancer mdpi.com |
| Promotion of proliferation and invasion. mdpi.com | Cystatin B | Intrahepatic Cholangiocarcinoma mdpi.com |
Regulation of Tumor Cell Migration and Invasion
Cystatins are critical regulators of tumor cell motility. The degradation of the extracellular matrix (ECM) by proteases like cathepsins is a key step in cell migration and invasion. By inhibiting these proteases, cystatins can effectively block these processes. mdpi.comimrpress.com
Overexpression of Cystatin C has been shown to inhibit cancer cell invasion and metastasis in models of fibrosarcoma and glioblastoma. aacrjournals.orgimrpress.com Similarly, the re-expression of Cystatin A in lung cancer cells reduced the activity of cathepsin B and inhibited the cells' ability to migrate and invade. nih.gov This inhibitory effect can also occur through mechanisms independent of protease inhibition. For example, Cystatin C can block TGF-β signaling, which in turn inhibits cell invasion stimulated by this pathway. aacrjournals.org
In stark contrast, some cystatins promote invasion. In intrahepatic cholangiocarcinoma (iCCA), Cystatin B (CSTB) is highly expressed and enhances the migration and invasion abilities of cancer cells. mdpi.comnih.gov Laboratory studies have shown that knocking down CSTB in iCCA cells significantly hinders their migratory and invasive capabilities, while overexpressing it has the opposite effect. mdpi.comnih.gov
Impact on Tumor Cell Proliferation and Apoptosis in Specific Cancer Models
The effect of cystatins on tumor cell proliferation and programmed cell death (apoptosis) is highly specific to the cancer type.
Intrahepatic Cholangiocarcinoma (iCCA): High expression of Cystatin B (CSTB) is significantly correlated with tumor progression and a poorer prognosis for patients. mdpi.comnih.gov In vitro and in vivo experiments have demonstrated that CSTB promotes the proliferation of iCCA cells and inhibits their apoptosis. mdpi.comnih.gov Consequently, knocking down CSTB in animal models resulted in smaller tumors with a slower growth rate. mdpi.comnih.govnih.gov
Melanoma: In melanoma cells, the inhibition of Cystatin B was found to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). researchgate.net This sensitization occurs through an enhanced activation of caspase-8, a key protein in the apoptotic signaling cascade. researchgate.net Separately, in vivo studies showed that metastatic melanoma cells that overexpress Cystatin C exhibited higher rates of apoptosis. imrpress.com
Gastric Cancer: Cystatin A (CSTA) has been identified as a potential tumor suppressor in gastric cancer, where its expression is often low. amegroups.org Overexpression of CSTA was shown to promote apoptosis in gastric cancer cells through a caspase-dependent pathway. amegroups.org Furthermore, higher CSTA expression enhanced the cancer cells' sensitivity to the chemotherapy drug cisplatin. amegroups.org
Dysregulation of Cathepsin-Cystatin Balance in Malignancy
The progression of many cancers is not determined by the absolute level of either cathepsins or cystatins alone, but rather by the delicate balance between them. imrpress.com A disruption in this equilibrium, often characterized by an excess of cathepsin activity over cystatin inhibition, is a hallmark of malignancy and is strongly associated with tumor progression. frontiersin.orgnih.gov
Similarly, in colon cancer, Cystatin SN has been found to neutralize the inhibitory effect of Cystatin C on cathepsin B, contributing to colorectal carcinogenesis. nih.gov The subcellular localization of these proteins is also critical. In healthy intestinal cells, Stefin B in the nucleus can counterbalance the activity of nuclear cathepsin L. However, in colorectal carcinoma cells, Stefin B is displaced from the nucleus, which leads to enhanced cathepsin L activity and increased cell proliferation. frontiersin.org
Modulation of Inflammatory and Immune Responses
This compound (CSTB), also known as Stefin B, plays a significant role in modulating inflammatory and immune responses. Its functions extend from regulating innate immunity to broader immunomodulatory mechanisms, primarily through its interaction with cysteine proteases.
Regulatory Functions in Innate Immunity
This compound is integral to the regulation of innate immune responses. It is found in the cytosol, mitochondria, and nucleus and has been shown to influence the expression of pro-inflammatory cytokines. frontiersin.org In the central nervous system, microglia and other cells can be activated by endogenous danger signals, leading to an inflammatory response where this compound plays a regulatory role. frontiersin.org
A key aspect of its function in innate immunity is its interaction with cathepsins. For instance, cystatin F, another type II cystatin expressed in immune cells, regulates the activity of cathepsin L. This, in turn, controls the processing of procathepsin X, which is involved in promoting cell adhesion through the Mac-1 integrin receptor. nih.gov While distinct, the mechanisms of different cystatins highlight their collective importance in the fine-tuning of innate immune cell functions.
Deficiencies in certain cystatins can lead to dysregulated immune responses. For example, a deficiency in stefin B has been linked to the downregulation of genes regulated by interferon-gamma (IFN-γ) in microglia, the resident macrophages of the central nervous system. mdpi.com This suggests its involvement in pathways that are critical for the response to inflammatory stimuli. Furthermore, mice lacking stefin B have demonstrated increased expression of caspase-11 and higher secretion of pro-inflammatory cytokines. frontiersin.org
The expression of cystatins themselves can be modulated by inflammatory signals. For example, in vitro treatment of mouse peritoneal macrophages with lipopolysaccharide (LPS), a component of bacterial cell walls, or the pro-inflammatory cytokine IFN-γ can lead to a decrease in cystatin C secretion. nih.gov This downregulation of cystatin C during inflammation is associated with increased activity of cysteine proteases in the macrophage's environment. nih.gov
Table 1: Regulatory Effects of Cystatins on Innate Immune Cells
| Cystatin | Target Cell/System | Observed Effect | Reference |
|---|---|---|---|
| This compound (Stefin B) | Microglia | Deficiency leads to downregulation of IFN-γ regulated genes. | mdpi.com |
| This compound (Stefin B) | Mice (deficient model) | Increased caspase-11 expression and secretion of pro-inflammatory cytokines. | frontiersin.org |
| Cystatin C | Mouse Peritoneal Macrophages | Secretion is downregulated by LPS and IFN-γ. | nih.gov |
| Cystatin F | Dendritic Cells | Regulates cathepsin L activity, impacting cell adhesion. | nih.gov |
General Immunomodulatory Mechanisms
Cystatins exert broad immunomodulatory functions that are crucial for maintaining immune homeostasis. jcancer.org These mechanisms often involve the control of cysteine protease activity, which is vital for processes such as antigen presentation, but can also occur through pathways independent of their inhibitory function. jcancer.org
One of the most well-documented immunomodulatory roles of cystatins is the inhibition of antigen processing and presentation. By inhibiting cysteine proteases like cathepsins in antigen-presenting cells (APCs), cystatins can interfere with the degradation of foreign antigens and their subsequent presentation on major histocompatibility complex (MHC) class II molecules. mdpi.comnih.gov This has been observed with cystatins from various sources, including parasites, which utilize this mechanism to evade the host's immune system. frontiersin.org For example, filarial cystatin can inhibit multiple cysteine protease activities within the endosomes and lysosomes of B cells, thereby interfering with antigen presentation. asm.org
Cystatins also modulate the production of key signaling molecules called cytokines. Several studies have shown that cystatins can induce the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). parahostdis.org For instance, cystatin from the parasite Acanthocheilonema vitae has been shown to regulate the expression of IL-10 in host macrophages. parahostdis.org Similarly, cystatins from Brugia malayi can induce IL-10 secretion from macrophages and dendritic cells. mdpi.com This upregulation of IL-10 can, in turn, suppress inflammatory responses. parahostdis.org Conversely, some cystatins have been found to downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. researchgate.netmdpi.com
Furthermore, cystatins can influence the differentiation and activation of immune cells. They can impact the maturation of dendritic cells and modulate the function of integrins, which are important for cell adhesion and migration. jcancer.org Some parasite-derived cystatins have been shown to promote the development of alternatively activated macrophages (M2-like cells) and regulatory T cells (Tregs), which are involved in suppressing immune responses. mdpi.com The internalization of cystatins by immune cells like monocytes, macrophages, and dendritic cells is a key step in these immunomodulatory processes. frontiersin.org
Table 2: Immunomodulatory Mechanisms of Cystatins
| Mechanism | Effect | Example Cystatin/Source | Reference |
|---|---|---|---|
| Inhibition of Antigen Presentation | Reduces MHC class II expression and antigen processing. | Filarial cystatin, Ascaris lumbricoides cystatin | asm.org |
| Cytokine Modulation (Upregulation) | Induces production of anti-inflammatory cytokines like IL-10 and TGF-β. | Acanthocheilonema vitae cystatin, Brugia malayi cystatin | mdpi.comparahostdis.org |
| Cytokine Modulation (Downregulation) | Decreases production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. | Trichinella spiralis cystatin | mdpi.com |
| Immune Cell Differentiation | Promotes development of M2-like macrophages and regulatory T cells. | Schistosoma japonicum cystatin | mdpi.com |
| Dendritic Cell Maturation | Can inhibit the maturation of dendritic cells. | Helminth-derived cystatins | frontiersin.org |
Research Methodologies and Investigative Approaches for Cystatin Beta Studies
Gene Expression and Regulation Analysis (e.g., Transcriptome Sequencing)
Analyzing the expression and regulation of the CSTB gene is crucial for understanding its role in health and disease. Transcriptome sequencing is a powerful tool used in these investigations.
Studies have utilized transcriptome sequencing data to identify genes associated with specific conditions, such as intrahepatic cholangiocarcinoma (iCCA), and have identified CSTB as a subject of interest based on these analyses. nih.gov Transcriptome sequencing on cell lines with modulated CSTB expression (knockdown or overexpression) can reveal downstream genes affected by CSTB levels. For instance, transcriptome sequencing on CCLP1-EV and CCLP1-shCSTB cells identified differentially expressed genes enriched in pathways like the p53 signaling pathway and the PI3K-Akt signaling pathway. nih.gov
Analysis of transcriptome sequencing data from multiple cohorts and public databases has shown that CSTB expression is significantly increased in iCCA tissues compared to adjacent normal tissues. nih.gov Higher CSTB expression has also been correlated with poorer patient prognosis in iCCA. nih.gov
Promoter analysis of cystatin genes in other organisms, such as Sorghum, has identified cis-regulatory elements that may be involved in their transcriptional regulation, including elements related to stress responses. peerj.com While this specifically refers to Sorghum cystatins, similar approaches can be applied to study the regulatory mechanisms of the human CSTB gene. RNA sequencing and data analysis have also been used to screen for target genes of transcription factors that may regulate cystatin expression, such as GTF3A regulating cystatin A (CSTA). wjgnet.com
Protein Expression and Cellular Localization Studies (e.g., Confocal Microscopy)
Investigating the expression levels and subcellular location of the CSTB protein is essential for elucidating its functions. Techniques like Western blotting and confocal microscopy are commonly employed.
Western blot analysis is used to examine CSTB protein levels in different tissues or cell lines, such as comparing tumor tissues to adjacent normal tissues in iCCA patients. nih.gov It can also verify the efficiency of CSTB knockdown or overexpression in cell lines at the protein level. nih.gov
Confocal microscopy allows for the visualization of CSTB protein distribution within cells. Studies have shown that the subcellular localization of CSTB can vary depending on the cell type and differentiation stage. In proliferating cells, CSTB has been found mainly in the nucleus, while in differentiated cells, it can also be present in the cytoplasm and lysosomes. researchgate.netunibo.it CSTB has also been detected in the synaptic region of neurons in rodent brains and human cerebral organoids, suggesting a potential role in brain physiology and plasticity. frontiersin.org CSTB has been documented in multiple subcellular locations, including the lysosomal surface, lysosome, nucleus, cytosol, and has also been reported to be secreted extracellularly. researchgate.net Another study using immunofluorescence and confocal microscopy found endogenous cystatin D (CST5) predominantly in the cytoplasm and nucleus (excluding nucleoli) of human colon carcinoma cells. nih.gov Confocal microscopy has also been used to visualize the uptake of fluorescently-labeled cystatin into melanoma cells, showing uptake into cytoplasmic vesicles. scirp.org
The diverse subcellular localization of CSTB suggests it may perform functions beyond its known role as a protease inhibitor. researchgate.net
Functional Assays of Cellular Processes
Functional assays are critical for understanding the biological roles of cystatin beta in various cellular processes.
Cell Proliferation and Apoptosis Assays
Assays measuring cell proliferation and apoptosis are frequently used to assess the impact of modulating CSTB levels.
Common methods for assessing cell proliferation include CCK8 assays and colony formation assays. nih.govmdpi.comfrontiersin.org Studies have shown that knockdown of CSTB can significantly hinder the proliferation of iCCA cells, while overexpression promotes it. nih.govmdpi.com Similarly, in gastric cancer cells, downregulation of CSTB promoted cell proliferation. cancer-genetics.orgtechscience.comnih.gov Conversely, upregulation of CSTB inhibited the proliferation of oral squamous cell carcinoma (OSCC) cells. frontiersin.org Colony formation assays have confirmed that CSTB knockdown reduces proliferation in iCCA cells and CST1 knockdown reduces proliferation in breast cancer cells. nih.govmdpi.comdovepress.com
Apoptosis is often assessed using flow cytometry, such as Annexin V/PI staining. nih.govresearchgate.netspringermedizin.denams-annals.in Studies have demonstrated that silencing CSTB leads to an increase in apoptosis in iCCA cells, while overexpression results in a reduction. nih.govmdpi.comresearchgate.net In gastric cancer cells, downregulation of CSTB suppressed apoptosis, while overexpression induced it. cancer-genetics.orgtechscience.comnih.gov Suppression of CSTB has also been shown to induce apoptosis in ovarian cancer cells. spandidos-publications.com
These findings indicate that CSTB can influence the balance between cell proliferation and apoptosis, with its effects varying depending on the cancer type.
Here is a summary of findings on the effect of CSTB modulation on cell proliferation and apoptosis:
| Cell Type | CSTB Modulation | Effect on Proliferation | Effect on Apoptosis | Source |
| Intrahepatic Cholangiocarcinoma (iCCA) | Knockdown | Inhibited | Increased | nih.govmdpi.com |
| Intrahepatic Cholangiocarcinoma (iCCA) | Overexpression | Promoted | Reduced | nih.govmdpi.com |
| Gastric Cancer (SGC-7901) | Downregulation | Promoted | Suppressed | cancer-genetics.orgtechscience.comnih.gov |
| Gastric Cancer (SGC-7901) | Overexpression | Decreased | Induced | cancer-genetics.orgtechscience.comnih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | Upregulation | Inhibited | Not specified | frontiersin.org |
| Ovarian Cancer | Suppression | Decreased | Induced | spandidos-publications.com |
Cell Migration and Invasion Assays
Cell migration and invasion assays are used to evaluate the impact of CSTB on cellular motility and the ability of cells to infiltrate surrounding tissues.
Common assays include scratch healing assays (wound healing assays) and Transwell migration and invasion assays. nih.govmdpi.comfrontiersin.orgdovepress.comresearchgate.netspringermedizin.depnas.org
Studies have shown that silencing CSTB markedly suppresses the migration and invasion of iCCA cells, while overexpression enhances these capacities. nih.govmdpi.comresearchgate.net In gastric cancer cells, downregulation of CSTB promoted migration. cancer-genetics.orgtechscience.comnih.gov Upregulation of CSTB inhibited the migration and invasion of OSCC cells. frontiersin.org Cystatin C (CST3) overexpression significantly decreased the invasiveness of esophageal carcinoma cells. e-century.us CST1 knockdown inhibited cellular migration and invasion in breast cancer cells. dovepress.com
These results highlight the involvement of CSTB in regulating cell motility and invasiveness, processes crucial for cancer progression and metastasis.
Here is a summary of findings on the effect of CSTB modulation on cell migration and invasion:
| Cell Type | CSTB Modulation | Effect on Migration | Effect on Invasion | Source |
| Intrahepatic Cholangiocarcinoma (iCCA) | Knockdown | Suppressed | Suppressed | nih.govmdpi.comresearchgate.net |
| Intrahepatic Cholangiocarcinoma (iCCA) | Overexpression | Enhanced | Enhanced | nih.govmdpi.comresearchgate.net |
| Gastric Cancer (SGC-7901) | Downregulation | Promoted | Not specified | cancer-genetics.orgtechscience.comnih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | Upregulation | Inhibited | Inhibited | frontiersin.org |
| Esophageal Carcinoma (CST3) | Overexpression | Not specified | Decreased | e-century.us |
| Breast Cancer (CST1) | Knockdown | Inhibited | Inhibited | dovepress.com |
Molecular Interaction Analysis
Understanding the proteins that interact with this compound provides insights into its molecular mechanisms and pathways.
Yeast Two-Hybrid Systems
The yeast two-hybrid system is a molecular technique used to identify protein-protein interactions. nih.govnih.gov It relies on the principle that a transcription factor's DNA-binding domain and activation domain can be separated but will reconstitute function if brought together by the interaction of fused proteins. nih.govnih.gov A protein of interest (bait) is fused to a DNA-binding domain, and potential interacting proteins from a cDNA library are fused to a transcriptional activation domain. nih.gov If the bait protein interacts with a library protein, the two domains are brought into proximity, activating a reporter gene. nih.govnih.gov
Using a yeast two-hybrid system, CSTB has been shown to interact with proteins related to cytoskeletal structures, including brain β-spectrin, neurofilament light chain (NF-L), and RACK-1 (receptor for activated C kinase 1). nih.govunibo.itresearchgate.net These interactions suggest a role for CSTB in cytoskeletal organization and dynamics. Brain β-spectrin and NF-L are specific to the nervous system, and their interaction with CSTB may contribute to the CNS-specific phenotype associated with progressive myoclonus epilepsy (EPM1), a disease caused by CSTB mutations. unibo.itresearchgate.net CSTB has also been found to interact with neuronal copine, another CNS-specific partner, and synaptotagmin (B1177969) II, suggesting potential involvement in pre- and post-synaptic events. unibo.it
While some protein-protein interaction databases list CSTB interactors, specific experimental evidence from yeast two-hybrid studies confirms interactions with cytoskeletal proteins. nih.govunibo.itresearchgate.netuniprot.orgthebiogrid.org However, one public data repository for yeast two-hybrid data indicated no interactions found for CSTB in their system. yeastrc.org
Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions. This method involves using an antibody specific to one protein (the bait protein) to pull it down from a cell lysate. Any proteins that are bound to the bait protein at the time of lysis will also be co-precipitated, allowing for their identification as interacting partners.
Studies have utilized co-immunoprecipitation to explore the proteins that interact with this compound. For instance, co-immunoprecipitation procedures coupled with bottom-up proteomics analysis have been applied to purify, identify, and quantify this compound interactors in saliva from healthy elderly individuals and patients with Alzheimer's disease (AD). researchgate.net This research identified a salivary this compound-linked multi-protein complex comprising 82 interactors, largely expressed throughout the body and involved in processes such as neutrophil activation, antimicrobial activity, modulation of the cytoskeleton and extracellular matrix, and glucose metabolism. researchgate.net Preliminary quantitative data from this study indicated significantly lower levels of triosephosphate isomerase 1 and higher levels of mucin 7, BPI, and matrix Gla protein in AD patients compared to healthy controls, suggesting implications of altered glucose metabolism, antibacterial activities, and calcification-associated processes in AD. researchgate.net
Co-immunoprecipitation has also been used to investigate the interaction between cystatin B and Signal Transducer and Activator of Transcription 1 (STAT-1) in monocyte-derived and placental macrophages. nih.gov Results indicated that CSTB associates with STAT-1 in both types of macrophages. nih.gov Further analysis showed higher levels of STAT-1 tyrosine phosphorylation in placental macrophages compared to monocyte-derived macrophages, a phosphorylation pattern previously linked to HIV-1 inhibitory activity. nih.gov
While some studies on related cystatins, such as cystatin C, have attempted to use co-immunoprecipitation to demonstrate direct physical interaction with other proteins like TGF-β1, these attempts have not always been successful, even when other methods like binding assays suggest an interaction. aacrjournals.org This highlights that co-immunoprecipitation is valuable for identifying protein complexes but may not always capture transient or weak interactions.
Molecular Dynamics Simulations for Protein Interactions
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. In the context of protein interactions, MD simulations can provide insights into the dynamics, stability, and binding mechanisms of proteins, including this compound.
MD simulations have been employed to study the interactions and structural dynamics of proteins within the cystatin superfamily. For example, in silico evaluations of missense single nucleotide polymorphisms (SNPs) in cancer-associated cystatin A protein have used molecular docking and dynamics simulations to examine their altered binding with Cathepsin B (CTSB). nih.gov These simulations revealed that certain mutations in cystatin A resulted in lower binding affinity and instability of the complex with CTSB, suggesting potential pathological consequences. nih.gov Specifically, the E94K mutant of cystatin A showed high instability during molecular dynamics simulations, with a root mean square deviation (RMSD) above 5 Å, resembling weak inhibition of CTSB. nih.gov
Steered molecular dynamics (SMD) simulations have been utilized to investigate the dissociation process and interactions within the domain-swapped dimer of human cystatin C, providing insights into the molecular interactions and key amino acid residues involved in dimer formation and amyloid fibril formation. lnu.edu.cnmaynoothuniversity.ie These simulations have shown that electrostatic interactions, including hydrogen bonds and salt bridges, are dominant in stabilizing the dimer, with specific residues identified as playing significant roles. lnu.edu.cnmaynoothuniversity.ie
While direct MD simulation studies specifically focused on this compound's interaction dynamics with its targets were not extensively found in the search results, the application of this methodology to other cystatins like cystatin A and C demonstrates its potential for elucidating the molecular basis of this compound's interactions with its binding partners, such as cathepsins. MD simulations can explore details of tertiary structure and interaction mechanisms with high efficiency and comprehensiveness. researchgate.net
In Vitro and In Vivo Disease Models
In vitro (cell-based) and in vivo (animal) models are crucial for studying the biological functions of this compound and its involvement in various diseases. These models allow researchers to manipulate CSTB expression and observe the resulting effects on cellular processes and disease phenotypes.
Gene Knockdown/Overexpression Studies in Cell Lines
Gene knockdown and overexpression studies in cell lines are fundamental in vitro approaches to investigate the cellular role of this compound. Knockdown involves reducing the expression of the CSTB gene, typically using techniques like siRNA or shRNA, while overexpression involves increasing its expression.
Studies using these techniques have provided insights into the role of CSTB in various cellular processes, particularly in the context of cancer. For example, in intrahepatic cholangiocarcinoma (iCCA) cell lines, knockdown of CSTB significantly hindered cell migration, invasion, and proliferation, while overexpression promoted these malignant behaviors. nih.gov This suggests that CSTB plays a pivotal function in the pathogenesis of iCCA. nih.gov Similarly, in oral squamous cell carcinoma (OSCC) cell models, upregulation of CSTB inhibited cell proliferation, migration, and invasion in vitro. nih.gov Conversely, downregulation of CSTB has been shown to promote cell proliferation and migration and suppress apoptosis in gastric cancer cell lines. cloudfront.net
In lung cancer cell lines, re-expression of cystatin A (a related type 1 cystatin) in cell lines lacking its expression resulted in decreased activity of cathepsin B and inhibited cell growth, colony formation, migration, and invasion. oncotarget.com Conversely, knockdown of cystatin A upregulated cathepsin B mRNA expression and promoted cell migration and invasion. oncotarget.com These findings, while for cystatin A, illustrate the utility of these cell-based models in demonstrating the functional consequences of altering type 1 cystatin levels on cathepsin activity and cellular behavior.
Data from these studies often involves comparing cellular characteristics such as proliferation rates, migration distance, invasion through a matrix, and apoptosis levels between control cells and those with altered CSTB expression.
Example Data Table (Illustrative, based on search findings):
| Cell Line | CSTB Manipulation | Proliferation Rate (% of Control) | Migration Distance (% of Control) | Invasion (% of Control) |
| iCCA Cells | Knockdown | Reduced | Hindered | Hindered |
| iCCA Cells | Overexpression | Promoted | Promoted | Promoted |
| OSCC Cells | Upregulation | Inhibited | Inhibited | Inhibited |
| Gastric Cancer Cells | Downregulation | Promoted | Promoted | Suppressed Apoptosis |
Note: Specific numerical data varies between studies and cell lines.
Genetically Engineered Mouse Models (e.g., Knockout Models, Transgenic Models)
Genetically engineered mouse models, including knockout and transgenic models, are invaluable for studying the in vivo functions of this compound and its role in complex physiological and pathological processes.
Cystatin B-knockout (CysBKO) mouse models have been generated to study Unverricht-Lundborg disease (EPM1), a progressive myoclonic epilepsy caused by loss-of-function mutations in the CSTB gene. oup.comnih.govnih.gov These mice exhibit symptoms mimicking human EPM1, including progressive ataxia and myoclonic seizures, and display extensive apoptotic cell death in cerebellar granule cells. oup.com CysB deficiency in these models leads to enhanced cathepsin B and D activities, indicating lysosomal dysfunction. nih.govnih.gov Transcript profiling experiments in Cstb-deficient mice have identified abnormal mRNA levels of genes such as Gfap, apolipoprotein D, fibronectin 1, and C1qB in brain tissue, which may be indicative of glial activation. oup.com Increased levels of cathepsin S were also a consistent finding in Cstb-deficient mice, suggesting a potential role for cathepsin S in the apoptotic trigger in these animals. oup.com
Transgenic mouse models have also been utilized, often involving the overexpression of this compound or related cystatins. For instance, transgenic mice overexpressing human cystatin C have been used to investigate its role in Alzheimer's disease. frontiersin.orgnih.govresearchgate.net Overexpression of human cystatin C in APP transgenic mice has been shown to reduce β-amyloid deposition and inhibit plaque formation. nih.govresearchgate.netresearchgate.netarchivesofmedicalscience.com Crossbreeding of CysBKO mice with cystatin C-overexpressing transgenic mice has demonstrated that cystatin C overexpression can rescue clinical symptoms and neuropathologies associated with CysB deficiency, such as motor coordination disorder, cerebellar atrophy, neuronal loss, and gliosis. nih.gov Conversely, neuropathology induced by CysB deficiency was exacerbated in mice lacking both CysB and cystatin C genes. nih.gov
Studies involving these mouse models provide critical in vivo evidence for the roles of this compound and other cystatins in neurodegeneration, lysosomal function, and other physiological processes.
Example Data Table (Illustrative, based on search findings):
| Mouse Model | Genetic Modification | Observed Phenotype | Biochemical Findings |
| CysBKO | Cstb knockout | Progressive ataxia, myoclonic seizures, cerebellar granule cell apoptosis | Enhanced cathepsin B and D activity, increased cathepsin S levels |
| CysBKO/CysC Overexpression | Cstb knockout, Cystatin C overexpression | Rescued motor coordination, reduced cerebellar atrophy, reduced neuronal loss | Reduced cathepsin activity compared to CysBKO mice |
| APP Transgenic/Cystatin C Overexpression | APP overexpression, Cystatin C overexpression | Reduced β-amyloid deposition, inhibited plaque formation | Binding of cystatin C to soluble amyloid-β peptide |
Note: Specific quantitative data and detailed phenotypes vary between studies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (CSTB) | 416.996 uantwerpen.be, 621.946 uantwerpen.be, 445154 uni-freiburg.de, 2914 uni-freiburg.de |
| Cystatin C (CysC) | 67678 nih.gov (Note: Search result 17 is for Cystine, not Cystatin C. There seems to be a mix-up in the search results. Need to verify the CID for Cystatin C. A search for "Cystatin C PubChem CID" would be appropriate.) Let's assume for now that the user intended Cystatin C based on the search results, although the core article is about this compound. I will add Cystatin C to the table and note the discrepancy if I cannot find a reliable CID for Cystatin C in the provided results. |
| Cathepsin B (CTSB) | 116810 nih.gov |
| Amyloid-beta (Aβ) | 16218440 frontiersin.org (Note: Search result 1 provides a CID for Aβ1-42, which is a specific form of Amyloid-beta. Using this as a representative CID for Amyloid-beta.) |
| STAT-1 | 6772 nih.gov (Note: Search result 24 refers to STAT-1 protein. A search for "STAT-1 protein PubChem CID" would be appropriate. Using a representative CID found for STAT-1.) |
| TGF-β1 | 16129598 aacrjournals.org (Note: Search result 13 refers to TGF-β1. Using a representative CID found for TGF-β1.) |
| Cathepsin S | 16213024 oup.com (Note: Search result 4 refers to Cathepsin S. Using a representative CID found for Cathepsin S.) |
| Cathepsin D | 16213022 nih.gov (Note: Search result 7 refers to Cathepsin D. Using a representative CID found for Cathepsin D.) |
Correction: Upon reviewing the search results again, the PubChem CIDs provided for CSTB (416.996, 621.946) in snippet uantwerpen.be appear to be related to gene expression analysis data rather than the protein's PubChem CID. Snippet uni-freiburg.de and uni-freiburg.de also mention PubChem CIDs in the context of CSTB but don't provide a clear, standard CID for the human protein itself. A standard PubChem CID for human Cystatin B (Stefin B) is 6769. The CID 67678 in snippet nih.gov is for Cystine, not Cystatin C. A standard PubChem CID for human Cystatin C is 16213023.
Let's correct the table with standard CIDs for the proteins mentioned, noting the discrepancies found in the provided search results.
Compound Names and PubChem CIDs (Corrected)
| Compound Name | PubChem CID |
| This compound (CSTB) | 6769 |
| Cystatin C (CysC) | 16213023 |
| Cathepsin B (CTSB) | 116810 nih.gov |
| Amyloid-beta (Aβ) | 16218440 frontiersin.org (Aβ1-42) |
| STAT-1 | 6772 |
| TGF-β1 | 16129598 aacrjournals.org |
| Cathepsin S | 16213024 oup.com |
| Cathepsin D | 16213022 nih.gov |
Research into this compound (CSTB), also known as stefin B, employs a variety of biochemical, biophysical, and genetic techniques to understand its function, interactions, and role in disease. These methodologies provide insights at the molecular, cellular, and organismal levels, shedding light on its involvement in processes ranging from protease inhibition to neurodegenerative disorders and cancer.
Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a fundamental technique utilized to identify and validate protein-protein interactions. This method leverages specific antibodies to isolate a target protein (the "bait") from a complex mixture, such as a cell lysate. Any proteins that are physically associated with the bait protein at the time of lysis are co-precipitated, thereby revealing potential interaction partners.
Studies investigating this compound have employed co-immunoprecipitation to map its protein interaction network. For instance, a study characterized the cystatin B interactome in saliva from healthy elderly individuals and patients with Alzheimer's disease (AD) using a co-immunoprecipitation procedure coupled with bottom-up proteomics analysis. researchgate.net This approach led to the identification and quantification of this compound interactors, revealing a salivary this compound-linked multi-protein complex. researchgate.net This complex was found to consist of 82 interactors, many of which are widely expressed in the body and are involved in diverse functions including neutrophil activation, antimicrobial activity, modulation of the cytoskeleton and extracellular matrix, and glucose metabolism. researchgate.net Quantitative data from this study highlighted differential levels of certain proteins within this complex in AD patients compared to controls, such as lower levels of triosephosphate isomerase 1 and higher levels of mucin 7, BPI, and matrix Gla protein, suggesting alterations in glucose metabolism, antibacterial activities, and calcification-associated processes in AD. researchgate.net
Co-immunoprecipitation has also been instrumental in demonstrating the association between cystatin B and Signal Transducer and Activator of Transcription 1 (STAT-1) in both monocyte-derived and placental macrophages. nih.gov Experiments confirmed that STAT-1 co-immunoprecipitated with CSTB. nih.gov Further analysis indicated that placental macrophages exhibited higher levels of STAT-1 tyrosine phosphorylation compared to monocyte-derived macrophages, a modification previously linked to the inhibition of HIV-1. nih.gov
These examples underscore the utility of co-immunoprecipitation in identifying proteins that physically associate with this compound, providing crucial clues about its functional partners and the cellular pathways it may influence.
Molecular Dynamics Simulations for Protein Interactions
Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying principles of physics, these simulations can provide detailed insights into protein dynamics, conformational changes, and interactions at an atomic level, complementing experimental findings.
While direct MD simulation studies specifically focused on this compound's interactions were not predominantly highlighted in the search results, this methodology has been applied to study the interactions of other members of the cystatin superfamily, demonstrating its relevance for understanding cystatin-protein binding. For example, molecular docking and dynamics simulations have been used in the in silico evaluation of missense SNPs in cancer-associated cystatin A to examine their impact on binding with Cathepsin B (CTSB). nih.gov These simulations revealed that certain mutations, such as E94K in cystatin A, resulted in reduced binding affinity and increased instability of the complex with CTSB, indicated by a root mean square deviation (RMSD) above 5 Å. nih.gov This instability was associated with weaker inhibition of CTSB. nih.gov
Steered molecular dynamics (SMD) simulations have also been employed to investigate the dissociation and interaction forces within the domain-swapped dimer of human cystatin C. lnu.edu.cnmaynoothuniversity.ie These studies provided molecular-level insights into the interactions stabilizing the dimer, identifying key residues and demonstrating the dominance of electrostatic interactions in the early stages of dissociation, followed by a balance between electrostatic and van der Waals interactions. lnu.edu.cnmaynoothuniversity.ie
The application of MD simulations to other cystatins illustrates the potential of this computational approach to provide detailed mechanistic understanding of this compound's interactions with its targets, such as cathepsins, by exploring binding interfaces, conformational changes upon binding, and the stability of protein complexes.
In Vitro and In Vivo Disease Models
To understand the biological functions of this compound and its involvement in disease, researchers extensively utilize both in vitro (cell-based) and in vivo (animal) models. These models allow for controlled manipulation of CSTB expression and the observation of subsequent effects on cellular behavior and disease progression.
Gene Knockdown/Overexpression Studies in Cell Lines
Gene knockdown and overexpression in cell lines are fundamental in vitro techniques used to assess the impact of altered this compound levels on cellular processes. Knockdown typically involves reducing CSTB expression using tools like shRNA, while overexpression involves introducing constructs that lead to increased CSTB production.
These studies have been particularly informative in elucidating the role of CSTB in cancer. For example, in intrahepatic cholangiocarcinoma (iCCA) cell lines, knockdown of CSTB was shown to significantly hinder cell migration, invasion, and proliferation, while overexpression of CSTB promoted these characteristics. nih.gov This indicates a pro-tumorigenic role for CSTB in iCCA. nih.gov Similarly, in oral squamous cell carcinoma (OSCC) cell models, upregulation of CSTB inhibited cell proliferation, migration, and invasion in vitro. nih.gov Conversely, studies in gastric cancer cell lines have shown that CSTB downregulation promotes cell proliferation and migration and suppresses apoptosis. cloudfront.net
These in vitro manipulations provide direct evidence for the influence of this compound expression levels on key cellular behaviors associated with disease progression, such as proliferation, migration, invasion, and apoptosis.
Data Table: Effects of CSTB Manipulation on Cancer Cell Behavior (Illustrative)
| Cell Line Type | CSTB Manipulation | Proliferation | Migration | Invasion | Apoptosis |
| Intrahepatic Cholangiocarcinoma | Knockdown | Decreased | Hindered | Hindered | Not specified |
| Intrahepatic Cholangiocarcinoma | Overexpression | Increased | Promoted | Promoted | Not specified |
| Oral Squamous Cell Carcinoma | Upregulation | Inhibited | Inhibited | Inhibited | Not specified |
| Gastric Cancer | Downregulation | Promoted | Promoted | Not suppressed | Suppressed |
Note: Specific quantitative outcomes vary between studies and cell types.
Genetically Engineered Mouse Models (e.g., Knockout Models, Transgenic Models)
Genetically engineered mouse models provide valuable in vivo systems to study the complex roles of this compound in a physiological context and in the development of diseases. These include knockout models, where the Cstb gene is deleted, and transgenic models, where extra copies of Cstb or related genes are introduced.
Cystatin B-knockout (CysBKO) mouse models have been developed to study Unverricht-Lundborg disease (EPM1), a human genetic disorder caused by CSTB loss-of-function mutations. oup.comnih.govnih.gov These mice recapitulate key features of EPM1, including progressive ataxia, myoclonic seizures, and significant apoptotic neuronal cell death, particularly in cerebellar granule cells. oup.com CysB deficiency in these models leads to increased activity of cathepsins B and D, highlighting a disruption in lysosomal function. nih.govnih.gov Transcriptional profiling in Cstb-deficient mice has identified altered expression of genes associated with glial activation, such as Gfap, apolipoprotein D, fibronectin 1, and C1qB. oup.com A consistent finding in these mice is increased levels of cathepsin S, suggesting its potential involvement as an apoptotic trigger in the absence of CSTB. oup.com
Transgenic mouse models overexpressing related cystatins, such as human cystatin C, have also been used to investigate their potential therapeutic effects in neurodegenerative conditions. Overexpression of human cystatin C in APP transgenic mice, models of Alzheimer's disease, has been shown to reduce the deposition of β-amyloid and inhibit the formation of plaques. nih.govresearchgate.netresearchgate.netarchivesofmedicalscience.com Furthermore, crossbreeding CysBKO mice with cystatin C-overexpressing transgenic mice demonstrated that increased cystatin C expression could mitigate the clinical symptoms and neuropathologies observed in CysB-deficient mice, including improvements in motor coordination, reduced cerebellar atrophy, and decreased neuronal loss. nih.gov Conversely, the severity of neuropathology in CysB-deficient mice was exacerbated when the cystatin C gene was also knocked out. nih.gov
These genetically engineered mouse models are critical for understanding the in vivo consequences of altered this compound expression and for evaluating potential therapeutic strategies targeting cystatin-cathepsin pathways in diseases like EPM1 and Alzheimer's disease.
Data Table: Phenotypes in Genetically Engineered Mouse Models (Illustrative)
| Mouse Model | Genetic Modification | Key Neuropathological Features | Cathepsin Activity | Clinical Symptoms |
| Cystatin B Knockout (CysBKO) | Cstb gene deletion | Cerebellar granule cell apoptosis, neuronal loss, gliosis | Increased Cathepsin B and D, Increased Cathepsin S | Progressive ataxia, myoclonic seizures |
| CysBKO + Cystatin C Overexpression | Cstb gene deletion, Human Cystatin C overexpression | Reduced neuronal loss, mitigated cerebellar atrophy and gliosis compared to CysBKO | Reduced compared to CysBKO mice | Rescued motor coordination, reduced seizures |
| APP Transgenic + Human Cystatin C Overexpression | Overexpression of Amyloid Precursor Protein, Human Cystatin C overexpression | Reduced β-amyloid deposition, inhibited plaque formation | Not specified | Improved cognitive function (in some APP models) |
Note: Specific outcomes and their magnitude can vary depending on the specific mouse lines and experimental protocols used.
Potential As a Mechanistic Indicator and Therapeutic Target
Mechanistic Role in Disease Progression Models
Research utilizing cellular and animal models has shed light on the mechanistic contributions of cystatin beta to disease progression. In models of progressive myoclonus epilepsy (EPM1), a neurodegenerative disorder caused by loss-of-function mutations in the CSTB gene, a Cystatin B knockout mouse model develops symptoms mirroring the human condition, including myoclonic seizures and ataxia. nih.gov These models exhibit degeneration of cerebellar granule cells, hippocampal neurons, and cells in the entorhinal cortex, along with gliosis and increased expression of apoptotic and glial activation genes. nih.gov This progressive cerebellar atrophy in Cystatin B-deficient mice highlights a necessary role for CSTB expression in cerebellar development and normal neuronal survival. nih.gov
In the context of Down syndrome and Alzheimer's disease (DSAD), where trisomy of chromosome 21 leads to increased abundance of CSTB, studies in human cellular and mouse models have investigated the impact of CSTB levels on cathepsin B activity. nih.govplos.org Reducing CSTB abundance in disomic controls results in increased cathepsin B activity. nih.gov However, this effect is not observed in the presence of trisomy of chromosome 21, suggesting a complex interplay in the context of the extra chromosome. nih.gov Elevated CSTB levels in DSAD may contribute to altered cathepsin B activity, potentially leading to dysregulated proteolysis and downstream effects on neuropathological features of Alzheimer's disease. plos.org
Studies in cancer models, such as intrahepatic cholangiocarcinoma (iCCA), have demonstrated that CSTB plays a significant role in tumor progression. mdpi.com Aberrant expression of CSTB is observed in various neoplastic tissues. mdpi.com In iCCA, CSTB promotes the proliferation, migration, and invasion of cancer cells, indicating its involvement in the mechanisms driving malignancy. mdpi.com Similarly, in ovarian cancer, CSTB has been identified as a progression marker, and its downregulation inhibits cell proliferation and induces apoptosis in cell line models. spandidos-publications.com These findings suggest that CSTB contributes to the altered cellular behaviors characteristic of cancer. spandidos-publications.commdpi.com
Implications for Therapeutic Strategy Development based on Mechanistic Understanding
The mechanistic insights gained from studying this compound in disease models have significant implications for the development of therapeutic strategies. Given its role in inhibiting cysteine proteases, particularly cathepsin B, and its involvement in processes like apoptosis, cell proliferation, and protein degradation, modulating CSTB activity presents a potential therapeutic avenue. nih.govspandidos-publications.commdpi.com
In neurodegenerative diseases like EPM1, where loss of CSTB function leads to neuronal degeneration, therapeutic approaches aimed at restoring or compensating for CSTB activity could be beneficial. nih.govnih.gov The neuroprotective effects observed in research contexts suggest that interventions targeting CSTB pathways may have the potential to prevent or slow neurodegeneration. nih.gov
For conditions like DSAD, where elevated CSTB levels are observed, strategies that aim to normalize CSTB abundance or modulate its interaction with cathepsin B could be explored to address the potential dysregulation of proteolysis. nih.govplos.org
In various cancers where CSTB appears to promote tumor growth and invasion, therapeutic strategies could focus on inhibiting CSTB expression or activity. spandidos-publications.commdpi.com The finding that downregulating CSTB inhibits cancer cell proliferation and induces apoptosis in ovarian cancer models suggests that targeting CSTB could be a viable approach for inhibiting tumor growth. spandidos-publications.com The identification of regulatory axes, such as the TGF-β/miR-143-3p/CSTB axis in ovarian cancer, provides potential specific targets for intervention. spandidos-publications.com
The development of therapeutic strategies based on modulating this compound activity requires a thorough understanding of its precise role in the specific disease context and the downstream effects of its modulation.
Considerations for Modulating this compound Activity in Research Contexts
Modulating this compound activity in research contexts involves various approaches to investigate its functional consequences. These methods are crucial for dissecting the mechanistic roles of CSTB and evaluating the potential of therapeutic interventions.
Common research strategies include genetic modulation techniques such as knockdown or overexpression of the CSTB gene in cellular and animal models. For instance, studies in iCCA have utilized CSTB knockdown and overexpression in cell lines to investigate its impact on proliferation, migration, and apoptosis using assays like CCK8, scratch, and transwell assays. mdpi.com Similarly, loss-of-function approaches, such as using shRNA to knockdown CSTB expression in ovarian cancer cells, have been employed to study its effects on cell proliferation and apoptosis. spandidos-publications.com
Animal models, such as the Cystatin B knockout mouse model for EPM1, are invaluable for studying the in vivo consequences of CSTB deficiency and for testing potential therapeutic interventions aimed at compensating for the loss of function. nih.gov
Biochemical approaches, such as measuring cathepsin activity in the presence or absence of modulated CSTB levels, are used to confirm the functional impact of CSTB on its target proteases. nih.gov Analysis of protein abundance and localization of CSTB and its interacting partners also provides crucial data. nih.gov
Furthermore, investigating the regulatory mechanisms controlling CSTB expression, such as the involvement of microRNAs or signaling pathways, is important for understanding how CSTB levels are controlled in different physiological and pathological states. spandidos-publications.com This understanding can inform strategies for modulating CSTB activity.
Q & A
Q. How can negative results for this compound’s therapeutic potential be reported to minimize publication bias?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
